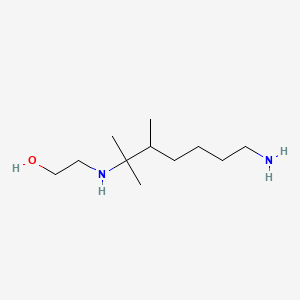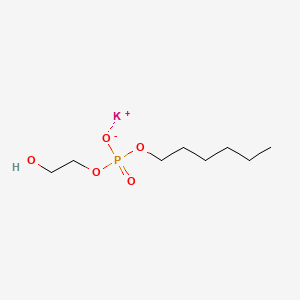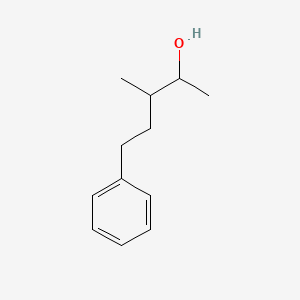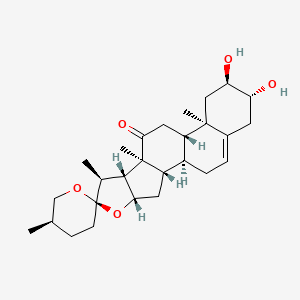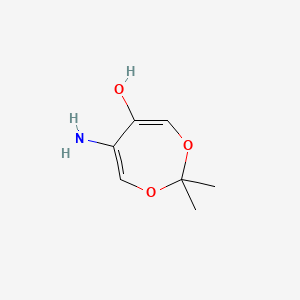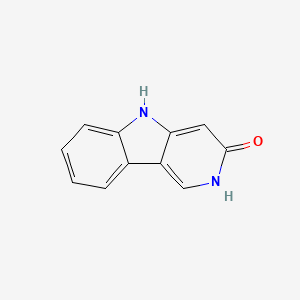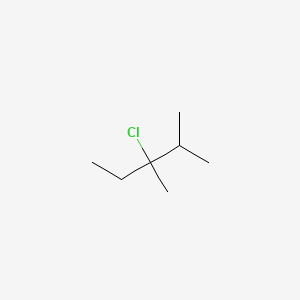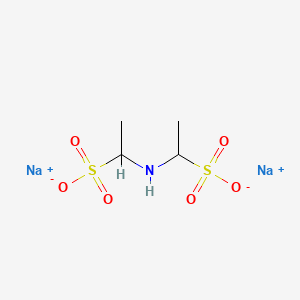
4-Acetyl-N-octadecylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-N-octadecylbenzamide is a chemical compound with the molecular formula C27H45NO2 and a molecular weight of 415.65 g/mol It is known for its unique structure, which includes an acetyl group attached to a benzamide core with an octadecyl chain
Vorbereitungsmethoden
The synthesis of 4-Acetyl-N-octadecylbenzamide typically involves the reaction of N-octadecylbenzamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at elevated temperatures . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Acetyl-N-octadecylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-N-octadecylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with lipid membranes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Acetyl-N-octadecylbenzamide involves its interaction with lipid membranes. The long octadecyl chain allows it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and transport .
Vergleich Mit ähnlichen Verbindungen
4-Acetyl-N-octadecylbenzamide can be compared with other similar compounds, such as:
N-octadecylbenzamide: Lacks the acetyl group, which may affect its reactivity and interactions.
4-Acetylbenzamide: Lacks the long octadecyl chain, which influences its solubility and membrane interactions.
N-octadecylacetamide: Similar structure but with different functional groups, leading to variations in chemical behavior and applications
Eigenschaften
CAS-Nummer |
94086-69-8 |
|---|---|
Molekularformel |
C27H45NO2 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
4-acetyl-N-octadecylbenzamide |
InChI |
InChI=1S/C27H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-27(30)26-21-19-25(20-22-26)24(2)29/h19-22H,3-18,23H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
LUQUURAOAYAMAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


